N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
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Overview
Description
N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazole derivative with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of specific biological pathways. Detailed studies would be required to elucidate the exact mechanism of action for this compound.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the presence of both hydroxyphenyl and dimethoxyphenyl groups can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O4/c1-30-17-12-13-18(23(14-17)31-2)20-15-21(19-10-6-7-11-22(19)28)27(26-20)24(29)25-16-8-4-3-5-9-16/h6-7,10-14,16,21,28H,3-5,8-9,15H2,1-2H3,(H,25,29) |
InChI Key |
REUGPVJFALPFHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)NC4CCCCC4)OC |
Origin of Product |
United States |
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